molecular formula C6H4N2O2 B119900 oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 60832-72-6

oxazolo[4,5-b]pyridin-2(3H)-one

Cat. No. B119900
CAS RN: 60832-72-6
M. Wt: 136.11 g/mol
InChI Key: OVLXOTUWFLHWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolo[4,5-b]pyridin-2(3H)-one is a lactone that derives from a hydride of an oxazolo[4,5-b]pyridine . It has a molecular formula of C6H4N2O2 .


Synthesis Analysis

A novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles has been synthesized by a click chemistry approach . This approach is used for preparing analogs of Balsoxin .


Molecular Structure Analysis

The molecular structure of oxazolo[4,5-b]pyridin-2(3H)-one has been analyzed using density functional theory and Hartree–Fock calculations . The molecule has a monoisotopic mass of 136.027283 Da .


Chemical Reactions Analysis

The reactivity of substituents attached to ring carbon or nitrogen atoms in oxazolo[4,5-b]pyridin-2(3H)-one has been discussed . The iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol .


Physical And Chemical Properties Analysis

Oxazolo[4,5-b]pyridin-2(3H)-one has a density of 1.4±0.1 g/cm3, and its index of refraction is 1.595 . It has one hydrogen bond donor and three hydrogen bond acceptors .

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

Oxazolo[4,5-b]pyridines demonstrate significant anti-inflammatory and analgesic activities, comparable to established drugs like phenylbutazone or indomethacin, but with reduced gastrointestinal irritation typical of acidic anti-inflammatory compounds (Clark et al., 1978).

Antimicrobial Properties

Oxazolo[4,5-b]pyridine derivatives have shown promising antimicrobial activities, particularly against bacteria such as E. coli and P. aeruginosa. Some derivatives exhibit better activity than conventional antibiotics like ampicillin and gentamicin (Celik et al., 2021).

Heterocycle Chemistry Advances

Recent advances in the chemistry of heterocycles incorporating oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons have been notable, especially in the synthesis of these compounds and their biological evaluation (Monier et al., 2020).

Synthesis Methods

The synthesis of Oxazolo[4,5-b]pyridine-2(3H)-one has been refined, with improved yield and optimal conditions identified, contributing to easier production for further research and application (Ji-we, 2013).

Anticancer Activity

Certain Oxazolo[4,5-b]pyridine derivatives exhibit notable anticancer activity against various cancer cell lines, suggesting their potential as promising anticancer agents (Kokkiligadda et al., 2020).

Fluorescence Properties

Oxazolo[4,5-b]pyridine derivatives have unique fluorescence behaviors, which can be modified by introducing various substituents. These properties are relevant for applications in photophysics and materials science (Mac et al., 2007).

Photophysical Properties

Oxazolo[4,5-b]pyridin-2(1H)-ones have been explored for their photophysical properties, revealing their potential as effective phosphors, which could have applications in lighting and display technologies (Shatsauskas et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Future research could involve the design of new inhibitors by considering the field pattern of 3D-QSAR . This could lead to the development of compounds with good inhibitory potency .

properties

IUPAC Name

3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6-8-5-4(10-6)2-1-3-7-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLXOTUWFLHWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)O2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50209667
Record name Oxazolo(4,5-b)pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

oxazolo[4,5-b]pyridin-2(3H)-one

CAS RN

60832-72-6
Record name Oxazolo[4,5-b]pyridin-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60832-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo(4,5-b)pyridin-2(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060832726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazolo(4,5-b)pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50209667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5.5 g (0.05 mol) of 2-amino-3-hydroxypyridine are introduced into a three-necked flask and the system is placed under argon. 100 ml of anhydrous tetrahydrofuran (THF) are added. 12.15 g (0.075 mol) of 1,1-carbonyldiimidazole are then introduced. The mixture is heated to reflux for 5 hours (under argon). The THF is then evaporated off. The residue is taken up with dichloromethane. Washes of the organic phase are performed with NaOH solution (5%) (6×150 ml); the cyclized product passes into the aqueous phase and is precipitated at a pH in the region of 5 (by adding 2N hydrochloric acid solution). The product is filtered off and stored in a desiccator.
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
12.15 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5.5 g (0.05 mol) of 2-amino-3-hydroxypyridine are introduced into a three-necked flask and the system is placed under argon. 100 ml of anhydrous tetrahydrofuran (THF) are added. 12.15 g (0.075 mol) of 1,1'-carbonyl-diimidazole are then introduced. The mixture is heated to reflux for 5 hours (under argon). The THF is then evaporated off. The residue is taken up with dichloromethane. Washings of the organic phase are performed with NaOH (5%) solution (6×150 ml); the cyclized product passes into the aqueous phase and precipitates at a pH in the region of 5 (by adding 2 N hydrochloric acid solution). The product is filtered off and stored in a desiccator.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
12.15 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

5.5 g (0.05 mol) of 2-amino-3-hydroxypyridine are introduced into a three-necked flask and the system is placed under argon. 100 ml of anhydrous tetrahydrofuran (THF) are added 12 15 g (0.075 mol) of 1,1-carbonyldiimidazole are then introduced. The mixture is heated to reflux for 5 hours (under argon) The THF is then evaporated off. The residue is taken up with dichloromethane. Washes of the organic phase are performed with NaOH solution (5%) (6 × 150 ml); the cyclized product passes into the aqueous phase and is precipitated at a pH in the region of 5 (by adding 2 N hydrochloric acid solution). The product is filtered off and stored in a desiccator.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
12
Quantity
15 g
Type
reactant
Reaction Step Three
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
oxazolo[4,5-b]pyridin-2(3H)-one
Reactant of Route 2
oxazolo[4,5-b]pyridin-2(3H)-one
Reactant of Route 3
oxazolo[4,5-b]pyridin-2(3H)-one
Reactant of Route 4
oxazolo[4,5-b]pyridin-2(3H)-one
Reactant of Route 5
oxazolo[4,5-b]pyridin-2(3H)-one
Reactant of Route 6
oxazolo[4,5-b]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.